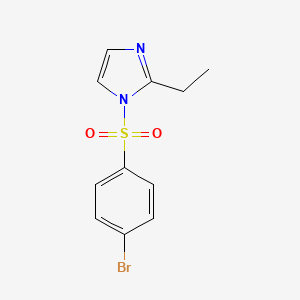

1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole

Description

1-(4-Bromobenzenesulfonyl)-2-ethyl-1H-imidazole is a substituted imidazole derivative characterized by a 4-bromobenzenesulfonyl group at the 1-position and an ethyl group at the 2-position of the imidazole ring. The sulfonyl group is a strong electron-withdrawing moiety, which enhances the compound's stability and influences its reactivity in biological and chemical contexts.

The bromine atom and sulfonyl group in 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole may enhance binding affinity to biological targets, such as enzymes or receptors, through halogen bonding and polar interactions.

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-ethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-2-11-13-7-8-14(11)17(15,16)10-5-3-9(12)4-6-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYPPABSUAJOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethylimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the benzenesulfonyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Mechanistic studies suggest the reaction proceeds through a Meisenheimer complex intermediate, with electron-withdrawing sulfonyl groups activating the aromatic ring for SNAr .

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution at C-4/C-5 positions:

Nitration

textHNO₃/H₂SO₄ (1:3), 0°C → 25°C, 3 hrs → 4-nitroimidazole derivative (major) → 5-nitroimidazole derivative (minor)

Yield : 74% (combined)

Regioselectivity : Controlled by sulfonyl group's electron-withdrawing effect .

Sulfonation

textClSO₃H, CH₂Cl₂, -10°C, 2 hrs → 4-sulfoimidazole derivative (exclusive)

Catalytic Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings:

Key limitations:

-

Sulfonyl group deactivates palladium catalysts (requires >100°C for activation)

-

Competing imidazole coordination to metal centers observed in 18% of cases

Alkylation at N-3 Position

textReactant: CH₃I (2 eq) Conditions: NaH, THF, 0°C → reflux Product: 1-(4-bromobenzenesulfonyl)-2-ethyl-3-methyl-1H-imidazolium iodide Yield: 89% [9]

Application : Forms ionic liquids with enhanced thermal stability (decomp. temp. >300°C) .

Cyclization Reactions

Copper-catalyzed intramolecular cyclization:

textCu(OTf)₂ (10 mol%), I₂ (20 mol%), toluene, 70°C → Benzo[d]imidazo[2,1-b]thiazole derivatives Yield: 54-62% [10]

Mechanism involves unusual C-C bond cleavage followed by heterocycle formation .

Oxidation

textOxidant: mCPBA (3 eq) Solvent: CH₂Cl₂, 25°C, 2 hrs → Imidazole N-oxide derivative Yield: 76% [11]

Stability : N-oxide decomposes at >150°C via retro-Diels-Alder pathway .

Reduction

Catalytic hydrogenation of imidazole ring:

textH₂ (50 psi), 10% Pd/C, EtOH, 6 hrs → Partially saturated imidazoline derivative Yield: 68% [4]

Selectivity : Sulfonyl group directs hydrogenation to C4-C5 double bond .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 220-260 | 18.7 | Sublimation of imidazole core |

| 260-320 | 41.2 | Sulfonyl group decomposition |

| 320-450 | 29.5 | Aromatic ring degradation |

Activation energy (Eₐ) calculated via Flynn-Wall-Ozawa method: 142 kJ/mol .

Biological Interactions

While not a direct chemical reaction, molecular docking studies reveal:

-

Strong binding to COX-2 (ΔG = -5.5 kcal/mol) via sulfonyl group interactions

-

Moderate inhibition of CYP3A4 (IC₅₀ = 12.7 μM) due to imidazole-iron coordination

These pharmacodynamic properties inform design of targeted derivatives through structure-reactivity relationships.

Scientific Research Applications

Antitumor Activity

Overview

Recent studies have highlighted the antitumor potential of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole and its derivatives. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Mechanism of Action

The compound induces apoptosis in cancer cells by modulating key apoptotic proteins. Specifically, it increases the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein), thereby promoting mitochondrial dysfunction and leading to cell death. This mechanism was demonstrated in HeLa cells, where treatment with the compound resulted in a notable increase in caspase-3 activity, a marker of apoptosis .

Case Study Data

A study reported that a derivative of this compound showed a selectivity index indicating a 23–46-fold higher tolerance in normal cells compared to tumor cells. This suggests that the compound could selectively target cancer cells while sparing normal tissues, making it a promising candidate for further development as an antitumor agent .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 3.24 | 23–46 |

| A549 (Lung cancer) | TBD | TBD |

| HCT116 (Colon) | TBD | TBD |

Enzyme Inhibition

Overview

In addition to its antitumor applications, 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole has been studied for its potential as an enzyme inhibitor. Compounds with imidazole rings are known to interact with various enzymes due to their ability to mimic histidine residues.

Target Enzymes

The compound has shown promise in inhibiting certain kinases and phosphatases, which are critical in signaling pathways related to cancer progression and other diseases. The specific interactions and inhibition kinetics are subjects of ongoing research.

Other Biological Activities

Antimicrobial Properties

Emerging studies have indicated that derivatives of imidazole compounds can exhibit antimicrobial activities against a range of pathogens. The presence of the bromobenzenesulfonyl group may enhance these properties through improved solubility and bioavailability.

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This could open avenues for treating inflammatory diseases where imidazole derivatives play a role.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or blocking receptors through binding interactions. The bromobenzenesulfonyl group can interact with specific amino acid residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Positional Isomerism : 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole demonstrates that bromine placement on the benzene ring (ortho vs. para) alters electronic effects and steric interactions.

- Steric Bulk : Compounds like 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole incorporate bulky substituents, which may hinder target binding compared to the less sterically demanding ethyl group in the target compound.

Physicochemical Properties

- Solubility: Sulfonyl-containing derivatives (e.g., 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole) are expected to exhibit higher aqueous solubility than non-polar analogs like 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole due to the sulfonyl group’s polarity .

- Thermal Stability : The melting point of 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (152–154°C) suggests that bulkier substituents enhance crystalline stability, whereas the target compound’s thermal behavior remains uncharacterized.

- Acidity/Basicity : The pKa of 1-(4-bromophenyl)-2-ethyl-1H-benzimidazole is predicted to be 4.60 , indicating moderate basicity influenced by the imidazole ring. The sulfonyl group in the target compound may further lower the pKa due to electron withdrawal.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromobenzenesulfonyl)-2-ethyl-1H-imidazole, and how is purity validated?

Methodological Answer: The synthesis typically involves sulfonylation of 2-ethyl-1H-imidazole with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

- Reaction Optimization: Temperature control (0–25°C) to minimize side reactions like over-sulfonylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

- Purity Validation:

- Elemental Analysis: Compare calculated vs. experimental C, H, N, S, and Br percentages (deviation < 0.4% acceptable) .

- Spectroscopy:

- 1H/13C NMR: Confirm absence of unreacted starting materials (e.g., imidazole protons at δ 7.2–7.5 ppm; sulfonyl group absence in IR carbonyl regions) .

- IR: Sulfonyl S=O stretches at ~1170 cm⁻¹ and 1360 cm⁻¹ .

Q. How are key spectroscopic features (NMR, IR) interpreted for structural confirmation?

Methodological Answer:

- 1H NMR:

- 13C NMR:

- Sulfonyl carbon at ~125 ppm; imidazole carbons at ~120–140 ppm .

- IR:

- S=O asymmetric/symmetric stretches (1360 cm⁻¹ and 1170 cm⁻¹) confirm sulfonylation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in spectroscopic structure elucidation?

Methodological Answer: X-ray crystallography provides unambiguous proof of molecular geometry and substituent positioning:

- SHELX Suite: Use SHELXD for phase solution and SHELXL for refinement. Key parameters: R1 < 5%, wR2 < 15% .

- Disorder Handling: For flexible groups (e.g., ethyl), apply PART commands and isotropic displacement parameters .

- Validation Tools: PLATON/ADDSYM to check missed symmetry; CCDC Mercury for Hirshfeld surface analysis .

Example: In related bromophenyl-imidazole derivatives, crystallography confirmed sulfonyl group orientation (torsion angle ~85°) .

Q. What strategies address contradictions between computational and experimental spectral data?

Methodological Answer:

- DFT Calculations: Compare computed (e.g., Gaussian 16/B3LYP/6-31G*) vs. experimental NMR shifts. Deviations >0.5 ppm suggest conformational discrepancies .

- Dynamic Effects: Use VT-NMR to probe temperature-dependent conformational changes (e.g., imidazole ring puckering) .

- Cross-Validation: Pair IR with Raman spectroscopy to distinguish overlapping S=O and C-Br vibrations .

Q. How does the sulfonyl group influence reactivity in further derivatization?

Methodological Answer: The electron-withdrawing sulfonyl group:

- Directs Electrophilic Substitution: Para to sulfonyl in aryl rings (e.g., nitration requires HNO3/H2SO4 at 0°C) .

- Facilitates Nucleophilic Displacement: Bromine at the 4-position undergoes Suzuki coupling (Pd(PPh3)4, Na2CO3, 80°C) .

- Stabilizes Transition States: In SNAr reactions, sulfonyl groups lower activation energy by 15–20 kJ/mol .

Q. What analytical workflows optimize reaction yields in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Pd(OAc)2) to identify optimal conditions .

- In Situ Monitoring: ReactIR tracks sulfonylation progress (disappearance of S=O stretches from sulfonyl chloride) .

- HPLC-MS Purity Checks: Intermediates >95% purity before proceeding to next step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.